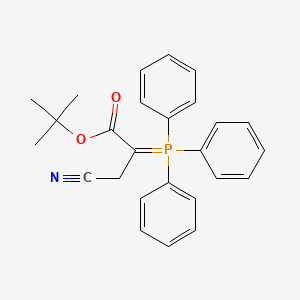
5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile
Vue d'ensemble
Description
5-Chloro-2-(naphthalen-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C14H7ClN2O and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis : Compounds like 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, which include substituents such as 2-phthalimidoethyl or 3-phthalimidopropyl, have shown potential in the synthesis of new compounds with applications in organic synthesis (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2011).
Anticancer Research : Novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles demonstrate anticancer activities, suggesting their potential in developing new anticancer drugs and aiding in antitumor research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).
Non-Linear Optical Material : A new fluorescent compound, 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, has been identified as a potential novel non-linear optical material with high first-order hyperpolarizability (Singh, Singh, & Khurana, 2017).
Reactivity Studies : 2-aryl-5-chloro-1,3-oxazole-4-carboxamides exhibit high reactivity towards N-, O-, and S-nucleophiles, making them interesting for various chemical reactions (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).
Supercapacitor Applications : A specific polymer, PGE/PThNapOx, derived from a related compound, has shown promise as an active material for supercapacitor applications due to its high specific capacitance and excellent cycling stability (Arslan, Hür, & Hür, 2019).
Antioxidant Activity : Novel heterocycles derived from 2-acetylnaphthalene, closely related to the target compound, have shown promising antioxidant activity (Taha, 2012).
Serotonin Receptor Targeting : Microwave-assisted synthesis of derivatives like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile has shown potential in targeting serotonin 5-HT3 receptors (Mahesh, Perumal, & Pandi, 2004).
Propriétés
IUPAC Name |
5-chloro-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN2O/c15-13-12(8-16)17-14(18-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYJYFCHYCODFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=C(O3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(dimethylamino)sulfonyl]-4-fluorobenzamide](/img/structure/B8128646.png)



![9H-fluoren-9-ylmethyl N-[(2S)-1-amino-4-[[(4-methylphenyl)-diphenylmethyl]amino]-1-oxobutan-2-yl]carbamate;2-methoxy-2-methylpropane](/img/structure/B8128671.png)
![N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide](/img/structure/B8128678.png)
![2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8128683.png)





